2-Methylpyrazole-3-carboximidamide;hydrochloride
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Overview
Description
2-Methylpyrazole-3-carboximidamide;hydrochloride is an organic compound with the molecular formula C4H7ClN4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 2-Methylpyrazole-3-carboximidamide;hydrochloride can be achieved through several methods. One common method involves the reaction of aminoguanidine bicarbonate with 1,1,3,3-tetramethoxypropane, followed by cyclization to form the pyrazole ring . Another method involves the reaction of imidazole with cyanamide under specific conditions . These methods provide efficient routes to obtain the desired compound with high purity.
Chemical Reactions Analysis
2-Methylpyrazole-3-carboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylpyrazole-3-carboximidamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methylpyrazole-3-carboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Methylpyrazole-3-carboximidamide;hydrochloride can be compared with other similar compounds, such as:
1H-Pyrazole-1-carboxamidine hydrochloride: Another pyrazole derivative with similar chemical properties and applications.
3(5)-Aminopyrazoles: These compounds are also used as precursors in the synthesis of heterocyclic systems and have similar reactivity patterns.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
2-Methylpyrazole-3-carboximidamide;hydrochloride (CAS No. 2470436-65-6) is an organic compound that belongs to the pyrazole family, characterized by its heterocyclic structure containing nitrogen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications.
- Molecular Formula : C₄H₇ClN₄
- Molecular Weight : 146.58 g/mol
- Physical State : Typically appears as a white to off-white powder.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biochemical pathways. It functions as an inhibitor of certain enzymes, which can modulate various cellular processes. The exact molecular targets and pathways are still under investigation, but its potential roles include:
- Enzyme Inhibition : It may inhibit monoamine oxidases, which are involved in the metabolism of neurotransmitters, thereby influencing mood and behavior .
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, including bacteria and fungi .
Antimicrobial Properties
Research indicates that this compound has demonstrated activity against several bacterial strains, including Staphylococcus aureus. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies have shown that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For example, related pyrazole derivatives have been shown to exhibit significant anti-inflammatory effects in animal models .
Case Studies
- Study on Antimicrobial Efficacy : A study screened various pyrazole derivatives for their antibacterial activity against resistant strains of S. aureus. The results indicated that this compound exhibited promising antibacterial activity, with an IC50 value of approximately 50 µg/mL .
- Anti-inflammatory Activity Assessment : In an in vivo model using carrageenan-induced paw edema in rats, derivatives of pyrazole were tested for their anti-inflammatory effects. The results showed a significant reduction in edema at doses of 100 mg/kg, indicating the potential efficacy of the compound in managing inflammation .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
1H-Pyrazole-1-carboxamidine hydrochloride | Pyrazole derivative | Antimicrobial, anti-inflammatory |
3(5)-Aminopyrazoles | Pyrazole derivative | Antifungal, antibacterial |
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide | Imidazo-pyrazole derivative | Anti-inflammatory |
Properties
IUPAC Name |
2-methylpyrazole-3-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-9-4(5(6)7)2-3-8-9;/h2-3H,1H3,(H3,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOZKTRPQQGJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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